molecular formula C11H12N2 B1475500 2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine CAS No. 1553030-31-1

2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine

Cat. No.: B1475500
CAS No.: 1553030-31-1
M. Wt: 172.23 g/mol
InChI Key: HGSQJJJQOIGHTA-UHFFFAOYSA-N
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Description

“2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine” is a chemical compound . Imidazo[1,2-a]pyridine derivatives, to which this compound belongs, have been shown to possess a broad range of biological activity .


Synthesis Analysis

Imidazo[1,2-a]pyridine derivatives can be synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For example, 2-methylimidazo[1,2-a]pyridine can be formed by reacting 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be established on the basis of X-ray structural analysis .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions. For instance, 2-methylimidazo[1,2-a]pyridine can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .

Scientific Research Applications

Synthesis and Biological Activity

  • Cytotoxic Activity : 2-methylimidazo[1,2-a]pyridine derivatives have been synthesized, with variations in substitution patterns. These compounds exhibit cytotoxic activities and inhibit cyclin-dependent kinases (CDK), showing potential as lead compounds for designing selective inhibitors (Vilchis-Reyes et al., 2010).

  • Anti-inflammatory Applications : 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids have been synthesized and evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities, highlighting their therapeutic potential (Abignente et al., 1982).

  • Novel Synthetic Methods : Efficient synthesis methods for 6-aminoimidazo[1,2-a]pyridine derivatives using palladium- or copper-catalyzed methodologies have been developed. These methods provide access to novel compounds that could have diverse biological activities (Enguehard et al., 2003).

  • Chemical Structure Analysis : X-ray structural investigations of 2-phenylimidazo[1,2-a]pyridine and related salts, along with charge distribution studies, provide insights into the molecular geometry and electron density distribution, which are crucial for understanding their reactivity and interaction with biological targets (Tafeenko et al., 1996).

Potential Therapeutic Applications

  • Anticancer Activity : Benzimidazole-based mono/dinuclear Zn(II) complexes, which include imidazo[1,2-a]pyridine derivatives, have shown potential anticancer activity against various human carcinoma cells. This highlights the role of such compounds in cancer therapy (Zhao et al., 2015).

  • Antiulcer Agents : Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents. Their cytoprotective properties in ethanol and hydrochloric acid models suggest a role in treating ulcers (Starrett et al., 1989).

  • Platelet-Activating Factor Antagonists : Certain 1-[(1-acyl-4-piperidyl)methyl]-1H-2-methylimidazo[4,5-c]pyridine derivatives have been identified as potent and orally active antagonists of platelet-activating factor (PAF), suggesting their use in conditions where PAF is implicated (Carceller et al., 1996).

Chemoprevention Studies

  • Colon Carcinogenesis Prevention : Chemopreventive agents effective against heterocyclic amine colon carcinogens have been identified, including those that might be effective against imidazo[1,2-a]pyridine derivatives. This research provides avenues for preventing colon cancer (Xu & Dashwood, 1999).

Future Directions

The future directions for research on imidazo[1,2-a]pyridine derivatives could include the development of new therapies based on these compounds, as well as further exploration of their synthesis and functionalization .

Biochemical Analysis

Biochemical Properties

2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of key signaling molecules, leading to changes in downstream signaling cascades. Additionally, this compound can affect the expression of specific genes, thereby altering cellular functions and metabolic processes. These cellular effects are critical for understanding the compound’s potential therapeutic benefits and side effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s pharmacological properties and potential therapeutic applications.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity . Additionally, long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity. These temporal effects are important for understanding the compound’s stability and long-term effects in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as inhibiting the growth of certain pathogens or cancer cells . Higher doses can lead to toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Understanding the dosage effects of this compound is crucial for determining its therapeutic window and potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with several enzymes and cofactors . For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. Additionally, this compound can affect the levels of certain metabolites, thereby influencing overall metabolic flux. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes by specific transporters or binding proteins, leading to its accumulation in certain cellular compartments. Additionally, this compound can be distributed to various tissues, influencing its overall pharmacokinetics and therapeutic effects. Understanding the transport and distribution of this compound is essential for optimizing its delivery and efficacy.

Subcellular Localization

The subcellular localization of this compound can significantly affect its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, by specific targeting signals or post-translational modifications. Additionally, the localization of this compound can influence its interactions with other biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-cyclopropyl-6-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-2-5-11-12-10(9-3-4-9)7-13(11)6-8/h2,5-7,9H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSQJJJQOIGHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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